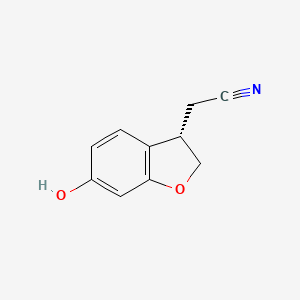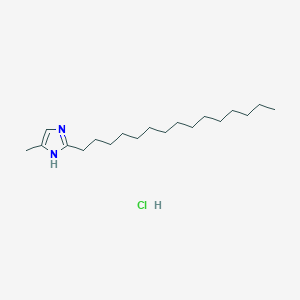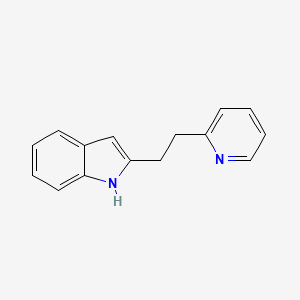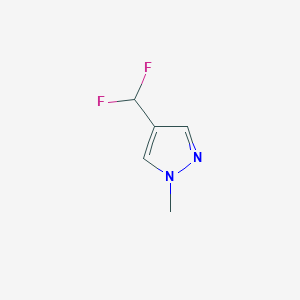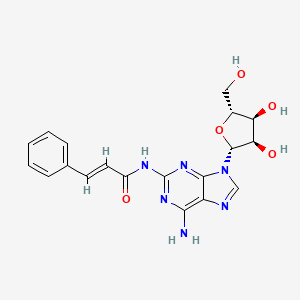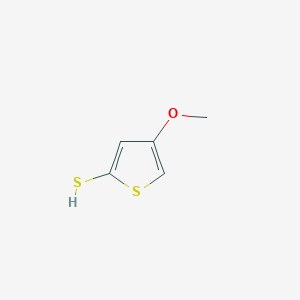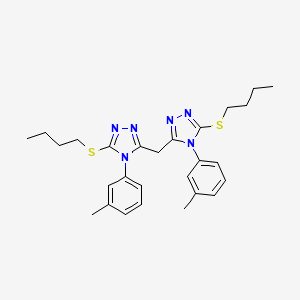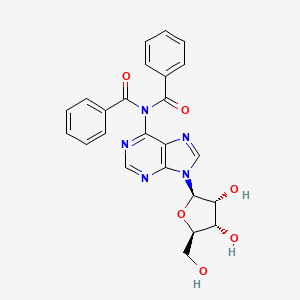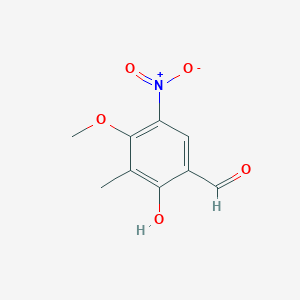
2-Hydroxy-4-methoxy-3-methyl-5-nitrobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-4-methoxy-3-methyl-5-nitrobenzaldehyde is an aromatic aldehyde compound with a molecular formula of C9H9NO5. This compound is characterized by the presence of hydroxyl, methoxy, methyl, and nitro functional groups attached to a benzene ring. It is used in various chemical syntheses and research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methoxy-3-methyl-5-nitrobenzaldehyde typically involves the nitration of 2-Hydroxy-4-methoxy-3-methylbenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product.
化学反应分析
Types of Reactions
2-Hydroxy-4-methoxy-3-methyl-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: 2-Hydroxy-4-methoxy-3-methyl-5-nitrobenzoic acid.
Reduction: 2-Hydroxy-4-methoxy-3-methyl-5-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
2-Hydroxy-4-methoxy-3-methyl-5-nitrobenzaldehyde is used in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: In the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Hydroxy-4-methoxy-3-methyl-5-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aldehyde group can form Schiff bases with amines. These interactions can affect various biochemical pathways and enzyme activities, making the compound useful in research and industrial applications.
相似化合物的比较
Similar Compounds
- 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde
- 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde
- 5-Nitrovanillin (4-Hydroxy-3-methoxy-5-nitrobenzaldehyde)
- 2-Hydroxy-5-nitrobenzaldehyde
Uniqueness
2-Hydroxy-4-methoxy-3-methyl-5-nitrobenzaldehyde is unique due to the presence of the methyl group at the 3-position, which can influence its reactivity and interactions compared to other similar compounds. This structural difference can lead to variations in its chemical behavior and applications.
属性
分子式 |
C9H9NO5 |
|---|---|
分子量 |
211.17 g/mol |
IUPAC 名称 |
2-hydroxy-4-methoxy-3-methyl-5-nitrobenzaldehyde |
InChI |
InChI=1S/C9H9NO5/c1-5-8(12)6(4-11)3-7(10(13)14)9(5)15-2/h3-4,12H,1-2H3 |
InChI 键 |
OPCAEUPWHPMXQS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC(=C1OC)[N+](=O)[O-])C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


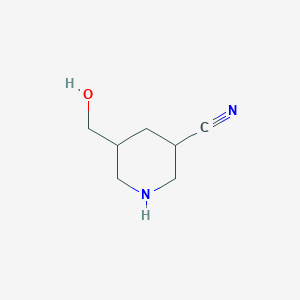
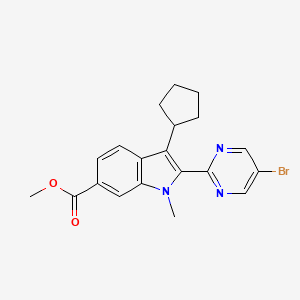
![4-[S-Fluoro-N-(4-methylbenzene-1-sulfonyl)sulfonimidoyl]benzoic acid](/img/structure/B15218574.png)
![(2R,3R,4S,5R)-2-[6-amino-2-(3-methylbutoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15218583.png)
![6-Chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B15218588.png)
